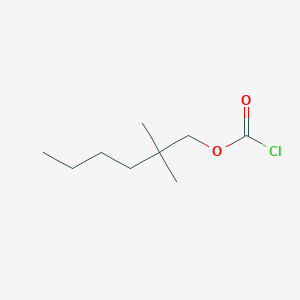
2,2-Dimethylhexyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylhexyl carbonochloridate is an organic compound with the molecular formula C9H17ClO2 It is a member of the carbonochloridate family, which are esters of chloroformic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhexyl carbonochloridate typically involves the reaction of 2,2-dimethylhexanol with phosgene (COCl2) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2-Dimethylhexanol+Phosgene→2,2-Dimethylhexyl carbonochloridate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and specialized equipment to prevent exposure and ensure safe handling.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhexyl carbonochloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-dimethylhexanol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonochloridate group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the carbonochloridate group to a hydroxyl group.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include esters, carbamates, and thiocarbonates.
Hydrolysis: The primary products are 2,2-dimethylhexanol and carbon dioxide.
Reduction: The major product is 2,2-dimethylhexanol.
Scientific Research Applications
2,2-Dimethylhexyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through esterification reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhexyl carbonochloridate involves its reactivity as an electrophile. The carbonochloridate group is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl carbonochloridate
- 2,2,2-Trichloroethyl carbonochloridate
- Chloromethyl chloroformate
Comparison
Compared to similar compounds, 2,2-Dimethylhexyl carbonochloridate is unique due to its branched alkyl chain, which can influence its reactivity and physical properties. For example, the steric hindrance provided by the dimethyl groups can affect the rate of nucleophilic substitution reactions, making it less reactive than linear carbonochloridates.
Properties
CAS No. |
88662-76-4 |
|---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
2,2-dimethylhexyl carbonochloridate |
InChI |
InChI=1S/C9H17ClO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4-7H2,1-3H3 |
InChI Key |
XIVOIDDMOMIFEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)COC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















